

Technical Guide: Understanding Taltobulin and Its Synthesis

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Compound of Interest

Compound Name: *Taltobulin intermediate-11*

Cat. No.: *B12386776*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural product hemiasterlin. It is a powerful microtubule inhibitor that has been investigated for its potential as an anticancer agent. As a key component in the development of antibody-drug conjugates (ADCs), understanding the synthesis of Taltobulin and its intermediates is of significant interest to the scientific community. This guide provides an overview of Taltobulin, with a focus on its synthesis and mechanism of action.

While the specific identification and detailed data for a compound explicitly named "**Taltobulin intermediate-11**" are not publicly available, this document outlines the general synthetic pathway, which involves several key intermediates.

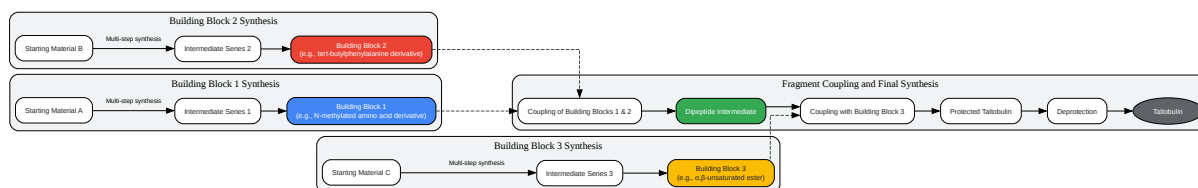
Taltobulin: Identification and Properties

Identifier	Value
Compound Name	Taltobulin
Synonyms	HTI-286, SPA-110
CAS Number	228266-40-8
Molecular Formula	C ₂₇ H ₄₃ N ₃ O ₄
Molecular Weight	473.65 g/mol

The Synthetic Pathway of Taltobulin

The synthesis of Taltobulin is a convergent process, meaning that different fragments of the molecule are synthesized separately and then combined to form the final product. This approach allows for greater efficiency and flexibility in the synthesis. The overall strategy involves the preparation of key building blocks followed by their sequential coupling.

While a specific "intermediate-11" is not explicitly detailed in publicly available literature with a corresponding structure and CAS number, the synthesis involves numerous intermediate compounds. Below is a generalized workflow representing the synthetic strategy for Taltobulin.



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Generalized workflow for the convergent synthesis of Taltobulin.

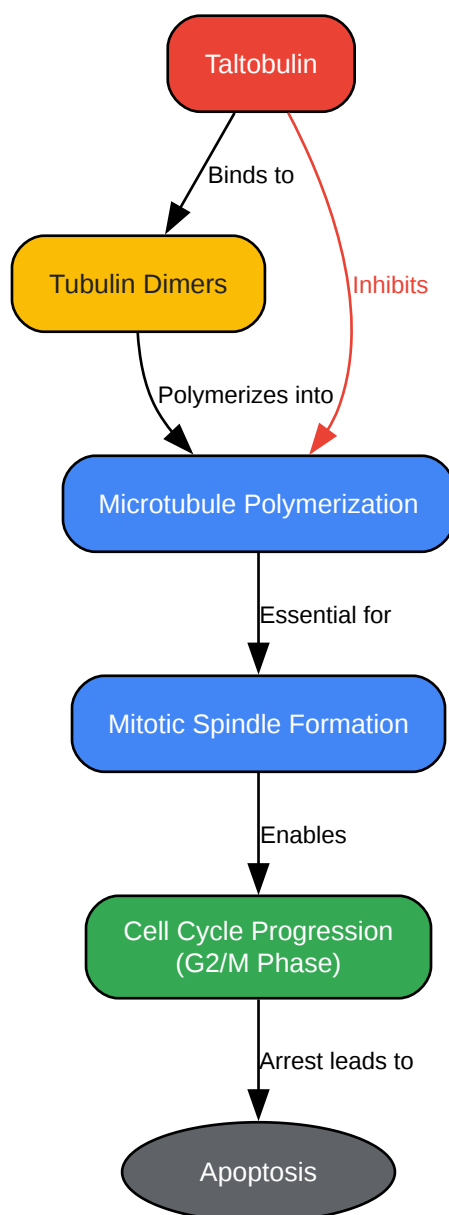
Mechanism of Action: Microtubule Disruption

Taltobulin exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

The proposed mechanism of action is as follows:

- **Binding to Tubulin:** Taltobulin binds to tubulin, the protein subunit that polymerizes to form microtubules.
- **Inhibition of Polymerization:** This binding inhibits the polymerization of tubulin into microtubules.
- **Disruption of Microtubule Dynamics:** The dynamic instability of microtubules, which is crucial for their function, is disrupted.
- **Mitotic Arrest:** As a result, the mitotic spindle cannot form correctly, leading to an arrest of the cell cycle in the G2/M phase.
- **Induction of Apoptosis:** Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This mechanism makes Taltobulin a potent agent against rapidly dividing cancer cells.



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Signaling pathway of Taltobulin's mechanism of action.

Experimental Protocols

Detailed experimental protocols for the synthesis of Taltobulin and its intermediates are often proprietary or described in complex patent literature. However, a general approach based on published synthetic routes would involve standard organic chemistry techniques.

General Protocol for Peptide Coupling (a key step in the synthesis):

- **Dissolution:** Dissolve the N-protected amino acid or peptide fragment (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
- **Activation:** Add a coupling agent (e.g., HATU, HBTU) (1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine) (2-3 equivalents). Stir at room temperature for 15-30 minutes to form the activated ester.
- **Coupling:** Add the amino-deprotected amino acid or peptide fragment (1 equivalent) to the reaction mixture.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction, and perform an aqueous work-up to remove excess reagents and byproducts. This typically involves washing with dilute acid, base, and brine.
- **Purification:** Purify the resulting peptide by flash column chromatography on silica gel.

Note: The specific reagents, solvents, and reaction conditions would need to be optimized for each specific coupling step in the Taltobulin synthesis.

Conclusion

Taltobulin remains a compound of significant interest due to its potent anti-mitotic activity. While the specific details of every intermediate in its synthesis, such as "**Taltobulin intermediate-11**," are not always publicly disclosed, an understanding of the overall synthetic strategy and mechanism of action provides a valuable foundation for researchers in drug discovery and development. The convergent synthetic approach allows for the modular construction of this complex molecule, and its mechanism of disrupting microtubule dynamics continues to be a key area of study in cancer research.

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